

SCH 32615: A Technical Guide to the Active Enkephalinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SCH-34826	
Cat. No.:	B15576243	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 32615, chemically known as N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-β-alanine, is the biologically active metabolite of the prodrug SCH 34826. This dipeptide compound functions as a potent and specific inhibitor of the enzyme neprilysin, also known as enkephalinase. By preventing the degradation of endogenous enkephalins, SCH 32615 enhances the analgesic and other physiological effects of these opioid peptides. This technical guide provides a comprehensive overview of the formation, mechanism of action, and pharmacological properties of SCH 32615, along with detailed experimental protocols and quantitative data to support further research and development.

Introduction

Endogenous opioid peptides, such as enkephalins, play a crucial role in the modulation of pain and other neurological processes. Their therapeutic potential is limited by their rapid degradation by enzymes like neprilysin. SCH 32615 emerges as a key molecule in the strategy to potentiate the effects of these endogenous peptides. It is formed in vivo through the deesterification of its orally active prodrug, SCH 34826[1]. This conversion is essential for its pharmacological activity, as SCH 32615 itself exhibits poor oral bioavailability[1].

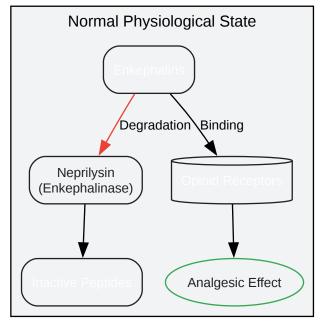
Biotransformation and Bioavailability

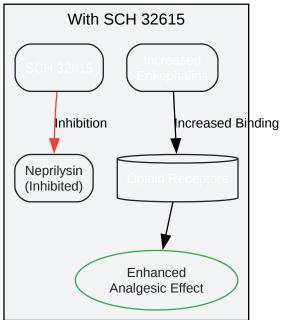
The primary route of SCH 32615 formation is the in vivo de-esterification of the prodrug SCH 34826. This metabolic conversion is critical for achieving therapeutic concentrations of the active metabolite after oral administration of the parent compound.

Logical Relationship: Prodrug to Active Metabolite

Click to download full resolution via product page

Caption: Metabolic activation of SCH 34826 to SCH 32615.


While the conversion from the prodrug is well-established, comprehensive data on the subsequent absorption, distribution, metabolism, and excretion (ADME) of SCH 32615 itself are not extensively detailed in the available scientific literature. Further studies are required to fully characterize its pharmacokinetic profile.


Mechanism of Action: Neprilysin Inhibition

SCH 32615 exerts its pharmacological effects by inhibiting neprilysin (EC 3.4.24.11), a zinc-dependent metalloprotease responsible for the degradation of various signaling peptides, most notably the enkephalins.

Signaling Pathway: Enkephalin Preservation

Click to download full resolution via product page

Caption: Mechanism of enhanced analgesia by SCH 32615.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for SCH 32615 and its prodrug, SCH 34826.

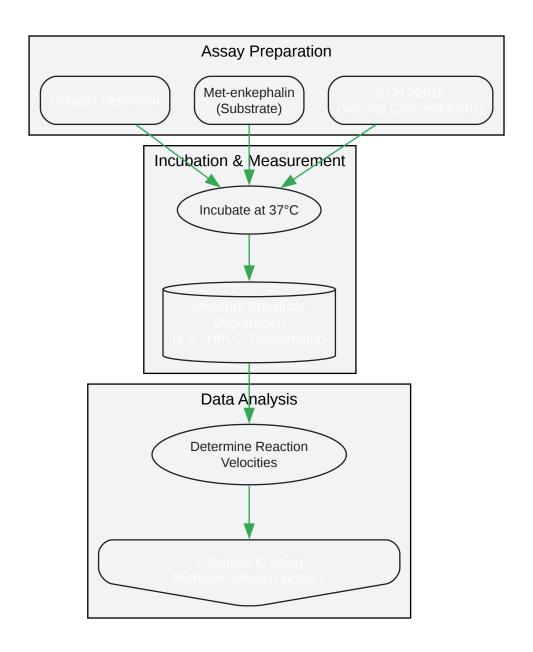
Table 1: In Vitro Neprilysin Inhibition by SCH 32615

Parameter	Value	Enzyme Source	Substrate
Ki	19.5 ± 0.9 nM	Isolated Enkephalinase	Met5-enkephalin

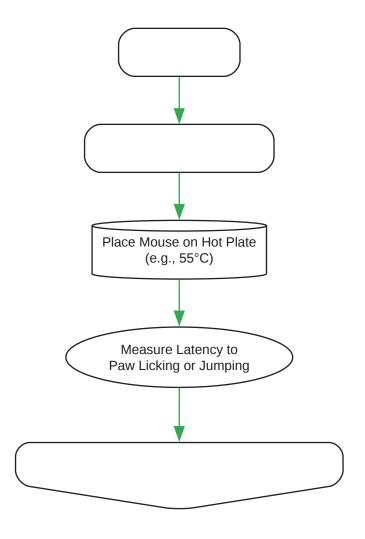
Data from Chipkin et al., 1988[1]

Table 2: In Vivo Analgesic Potency

Compound	Animal Model	Test	Route of Administration	Potency (ED50 or MED)
SCH 34826	Mouse	D-Ala2-Met5- enkephalinamide Potentiation	p.o.	ED50 = 5.3 mg/kg
SCH 34826	Rat	D-Ala2-Met5- enkephalinamide Potentiation	p.o.	MED = 1 mg/kg
SCH 32615	Mouse	D-Ala2-Met5- enkephalinamide Potentiation	S.C.	ED50 = 1.4 ng/kg
SCH 34826	Mouse	Low Temperature Hot-Plate	p.o.	MED = 30 mg/kg
SCH 34826	Mouse	Acetic Acid- Induced Writhing	p.o.	MED = 30 mg/kg
SCH 34826	Rat	Stress-Induced Analgesia	p.o.	MED = 10 mg/kg
SCH 34826	Rat	Modified Yeast- Paw Test	p.o.	MED = 100 mg/kg


ED50: Median Effective Dose; MED: Minimal Effective Dose; p.o.: oral; s.c.: subcutaneous. Data from Chipkin et al., 1988[1]

Experimental Protocols In Vitro Neprilysin (Enkephalinase) Inhibition Assay


This protocol is a representative method for determining the inhibitory constant (Ki) of SCH 32615 against neprilysin.

Experimental Workflow: Neprilysin Inhibition Assay

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SCH 32615: A Technical Guide to the Active Enkephalinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576243#sch-32615-active-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com